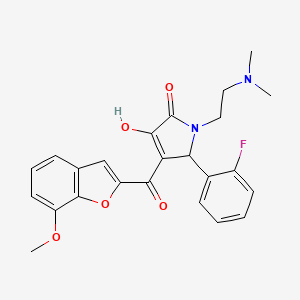
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as DPIU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPIU is a urea derivative that has been synthesized for its potential use as a pharmacological agent in the treatment of various diseases. In
Scientific Research Applications
Reactivity and Spectroscopic Characterization
- Understanding Reactivity Through Spectroscopic Characterization and Computational Study: The reactivity of newly synthesized imidazole derivatives, including those similar to the specified compound, has been explored using spectroscopic methods and computational studies. These studies contribute to our understanding of the reactive properties of such compounds, potentially useful in the development of new materials with specific electrochemical or biological properties (Hossain et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition Performance: Research into urea derivatives, including triazinyl urea derivatives, has shown promising results in the field of corrosion inhibition for metals. These studies suggest potential industrial applications in protecting metals from corrosion, thus extending their life and reducing maintenance costs (Mistry et al., 2011).
Anticancer Activity
- Synthesis and Biological Evaluation as Anticancer Agents: Diaryl ureas, including pyridin-2-ylmethoxyphenyl derivatives, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These studies highlight the potential of urea derivatives in medicinal chemistry as anticancer agents, offering a foundation for further research into their use as targeted cancer therapies (Feng et al., 2020).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Evaluation: Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial activities. Such studies suggest the potential use of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Rani et al., 2014). Additionally, new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown to exhibit potent antioxidant activity, indicating their potential as therapeutic agents for oxidative stress-related diseases (Reddy et al., 2015).
Optical and Electrochemical Properties
- Exploration of Optical and Electrochemical Properties: The synthesis of polyaryl-substituted imidazoles bridged on enamine or urea moieties has provided insights into their optical and electrochemical properties. These findings are significant for the development of materials with specific optoelectronic characteristics, potentially useful in various technological applications (Fakhree et al., 2020).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-11-6-10-17(19(18)28-2)24-21(26)23-12-7-14-25-15-13-22-20(25)16-8-4-3-5-9-16/h3-6,8-11,13,15H,7,12,14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZDCJUHJUXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}prop-2-enamide](/img/structure/B2864398.png)
![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)
![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)
![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)
![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864414.png)
